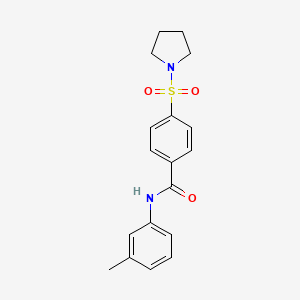

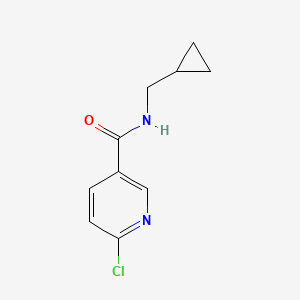

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C27H18N6O4 and its molecular weight is 490.479. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthetic Methods and Chemical Reactivity

Synthesis of Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines derivatives exhibited significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized via condensation reactions, highlighting the diverse synthetic routes possible for similar complex molecules (Rahmouni et al., 2016).

Heterocyclic Compound Synthesis : Research into the synthesis of heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone demonstrated anti-avian influenza virus H5N1 activity, indicating the potential of similar compounds in antiviral research (Flefel et al., 2012).

Enaminone-based Novel Azines and Azolotriazines : Enaminone incorporating a dibromobenzofuran moiety served as a versatile precursor for novel azines and azolotriazines, showcasing the chemical versatility and potential application in creating bioactive heterocycles (Sanad & Mekky, 2018).

Biological Activities

Antimicrobial Activities : Pyrazole and imidazole derivatives have been synthesized and evaluated for antimicrobial activity, providing insights into the structural requirements for microbial inhibition (Idhayadhulla et al., 2012).

Antiprotozoal Agents : Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines showed strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of structurally similar compounds in treating protozoal infections (Ismail et al., 2004).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is a pyrazole derivative, the second is a dihydropyrimidine derivative, and the third is an isoxazole derivative. These intermediates are then coupled together to form the final product.", "Starting Materials": [ "Furan-2-carboxylic acid", "Phenylhydrazine", "Acetic anhydride", "Ethyl acetoacetate", "Benzaldehyde", "Ammonium acetate", "Phenyl isocyanate", "4-Phenyl-1,6-dihydropyrimidine-2,5-dione", "2-Chloro-5-nitrobenzoic acid", "Sodium methoxide", "Ethyl chloroformate", "3-Aminopyrazole", "2-Bromo-5-nitrobenzoic acid", "Sodium hydride", "3,4-Dimethoxybenzaldehyde", "4-Phenylisoxazole-3-carboxylic acid", "N,N-Dimethylformamide", "Dimethyl sulfoxide", "Triethylamine", "Methanol", "Ethanol", "Dichloromethane", "Toluene", "Acetonitrile" ], "Reaction": [ "Synthesis of 3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: Furan-2-carboxylic acid is reacted with phenylhydrazine in the presence of acetic anhydride to form the corresponding hydrazone. The hydrazone is then cyclized with ethyl acetoacetate and ammonium acetate to form the pyrazole derivative.", "Synthesis of 6-oxo-4-phenyl-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester: Benzaldehyde is reacted with ethyl acetoacetate in the presence of ammonium acetate to form the corresponding chalcone. The chalcone is then reacted with phenyl isocyanate to form the corresponding urea derivative. The urea derivative is then cyclized with 4-phenyl-1,6-dihydropyrimidine-2,5-dione in the presence of sodium methoxide to form the dihydropyrimidine derivative.", "Synthesis of 5-phenylisoxazole-3-carboxylic acid: 2-Chloro-5-nitrobenzoic acid is reacted with sodium methoxide to form the corresponding methoxide derivative. The methoxide derivative is then reacted with ethyl chloroformate to form the corresponding mixed anhydride. The mixed anhydride is then reacted with 3,4-dimethoxybenzaldehyde to form the corresponding isoxazole derivative. The isoxazole derivative is then hydrolyzed with sodium hydroxide to form the isoxazole carboxylic acid.", "Synthesis of N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide: 3-Aminopyrazole is reacted with 2-bromo-5-nitrobenzoic acid in the presence of sodium hydride to form the corresponding pyrazole carboxylic acid. The pyrazole carboxylic acid is then coupled with the dihydropyrimidine derivative in the presence of N,N-dimethylformamide and triethylamine to form the corresponding amide. The amide is then coupled with the isoxazole carboxylic acid in the presence of N,N-dimethylformamide and triethylamine to form the final product." ] } | |

Número CAS |

1207056-54-9 |

Fórmula molecular |

C27H18N6O4 |

Peso molecular |

490.479 |

Nombre IUPAC |

N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C27H18N6O4/c34-25-16-19(17-8-3-1-4-9-17)28-27(30-25)33-24(15-20(31-33)22-12-7-13-36-22)29-26(35)21-14-23(37-32-21)18-10-5-2-6-11-18/h1-16H,(H,29,35)(H,28,30,34) |

Clave InChI |

PGTMGBBNUKNLOT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CO4)NC(=O)C5=NOC(=C5)C6=CC=CC=C6 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)

![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)

![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2928884.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4-dimethoxyphenyl)propanamide](/img/structure/B2928885.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2928889.png)